![molecular formula C9H6BrFN2S B1445131 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1343894-39-2](/img/structure/B1445131.png)
2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole
概要
説明
2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C18H14BrFS. It is an antidiabetic agent that can be used to prepare Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of this compound involves a Grignard reaction . The process starts with the protection of N2 under magnesium chips in a three-necked flask. The flask contains a thermometer, reflux condensing tube, and constant pressure funnel. The reaction involves the use of THF (Tetrahydrofuran) and 2 p-Fluoro bromo benzenes. The reaction is completed after a series of steps including heating, cooling, and extraction .Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a bromo-methyl group and a fluorophenyl group . The molecular weight of the compound is 361.27 g/mol .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 103 °C and a predicted boiling point of 438.3±40.0 °C . It has a density of 1.388 and is slightly soluble in DMSO and Hexanes when heated .科学的研究の応用
Synthesis and Pharmacological Activity
- The compound has been involved in the synthesis of various derivatives showing antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).
Photodynamic Therapy Application
- Derivatives of this compound exhibit properties useful for photodynamic therapy, a treatment method for cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticancer Agents
- Certain analogs have shown strong cytotoxicity against leukemia cells, indicating potential as chemotherapeutic agents (Karki et al., 2011).
Antimicrobial and Antioxidant Activities
- Some benzimidazole derivatives containing the thiadiazole ring have been synthesized and found to possess α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Antituberculosis Activity
- Newly synthesized compounds incorporating the thiadiazole moiety have been tested for antibacterial, antifungal, and antituberculosis activities, showing promising results (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant and Anticancer Properties
- Triazolo-thiadiazole compounds have been investigated for their in vitro antioxidant and anticancer activities, showing potential in therapeutic applications (Sunil et al., 2010).
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
将来の方向性
The future directions for the use of 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole could involve further exploration of its potential in the synthesis of other therapeutic agents. Given its role in the synthesis of Canagliflozin , a medication used to treat type 2 diabetes, it may have potential in the development of other treatments for metabolic disorders.
作用機序
Target of Action
The primary target of 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is the sodium-dependent glucose co-transporter 2 (SGLT2) in the kidneys . SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate, thereby playing a crucial role in maintaining glucose homeostasis .
Mode of Action
this compound acts as an inhibitor of SGLT2 . By binding to SGLT2, it prevents the reabsorption of glucose, leading to an increase in glucose excretion through urine and a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by this compound affects the renal glucose reabsorption pathway . This leads to a decrease in the reabsorption of filtered glucose from the renal tubules, resulting in increased glucose excretion and decreased blood glucose levels .
Pharmacokinetics
As a sglt2 inhibitor, it is expected to be well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is a reduction in blood glucose levels . By inhibiting SGLT2 and increasing glucose excretion, it helps to lower blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes mellitus .
生化学分析
Biochemical Properties
2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sodium-dependent glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in glucose metabolism and insulin signaling . Additionally, this compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of SGLT2, which reduces glucose reabsorption in the kidneys and lowers blood glucose levels . This compound also binds to specific biomolecules, altering their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to sustained inhibition of SGLT2 and persistent changes in glucose metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit SGLT2 and lower blood glucose levels without causing significant adverse effects . At high doses, it can lead to toxic effects, including kidney damage and electrolyte imbalances . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and energy production . By inhibiting SGLT2, this compound affects the metabolic flux of glucose, leading to changes in metabolite levels and energy balance . Additionally, it can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The subcellular distribution of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMAVOIPCPVZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



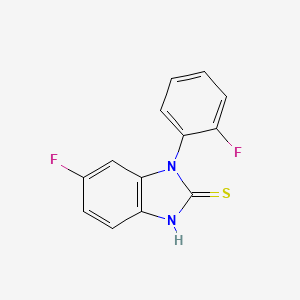
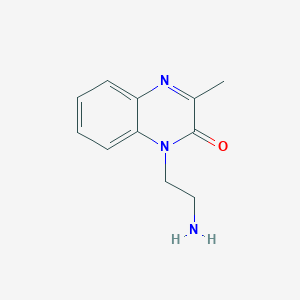
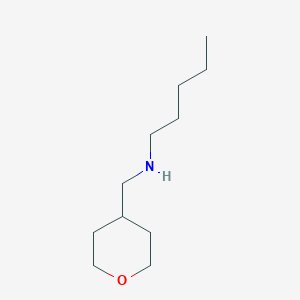


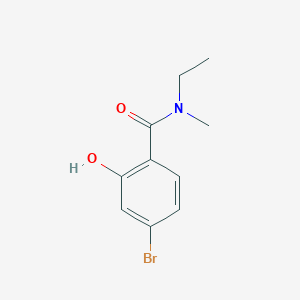
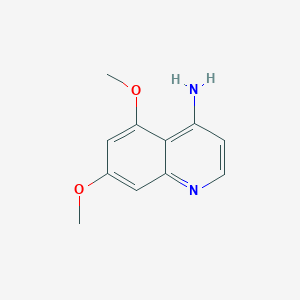
![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)
amine](/img/structure/B1445062.png)


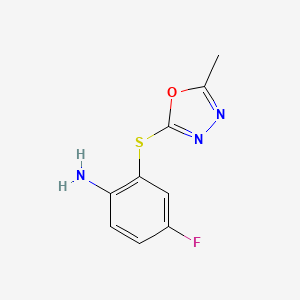
![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)
